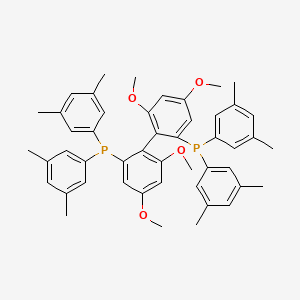

(R)-Xyl-Garphos

Description

Properties

IUPAC Name |

[2-[2-bis(3,5-dimethylphenyl)phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]-bis(3,5-dimethylphenyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H52O4P2/c1-29-13-30(2)18-39(17-29)53(40-19-31(3)14-32(4)20-40)45-27-37(49-9)25-43(51-11)47(45)48-44(52-12)26-38(50-10)28-46(48)54(41-21-33(5)15-34(6)22-41)42-23-35(7)16-36(8)24-42/h13-28H,1-12H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNKFBDRZBLTFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3C4=C(C=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H52O4P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301114691 | |

| Record name | 1,1′-[(1S)-4,4′,6,6′-Tetramethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301114691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

754.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365531-90-3, 1365531-89-0 | |

| Record name | 1,1′-[(1S)-4,4′,6,6′-Tetramethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365531-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-[(1S)-4,4′,6,6′-Tetramethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301114691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2,2'-Bis[bis(3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxy-)-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Coordination Chemistry of R Xyl Garphos with Transition Metals

Synthesis and Characterization of (R)-Xyl-Garphos-Metal Complexes (e.g., Rh, Ru, Ir, Pd)

The synthesis of (R)-Xyl-Garphos-metal complexes generally involves the reaction of the pre-synthesized (R)-Xyl-Garphos ligand with suitable metal precursors. For example, rhodium complexes can be prepared by reacting the ligand with precursors like [Rh(COD)Cl]₂ (COD = 1,5-cyclooctadiene) researchgate.netontosight.ai. Ruthenium complexes, such as chloro(p-cymene)(R)-(4,4′,6,6′-tetramethoxybiphenyl-2,2′-diyl)bis(bis(3,5-dimethylphenyl)phosphine)ruthenium(II) chloride ([RuCl(p-cymene)(R)-Xyl-Garphos]Cl), are synthesized from ruthenium precursors like [RuCl(p-cymene)]₂ and the ligand researchgate.netresearchgate.net. Palladium complexes, such as PdCl₂((R)-Ph-Garphos), have been synthesized by reacting PdCl₂ with the corresponding Ph-Garphos ligand researchgate.netresearchgate.netresearchgate.net. Similarly, iridium complexes can be formed by reacting iridium precursors with (R)-Xyl-Garphos.

Characterization of these complexes typically involves a suite of spectroscopic techniques and elemental analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P{¹H} NMR, is critical for confirming the coordination of the phosphine (B1218219) ligand to the metal center, often indicated by a significant shift in the ³¹P chemical shift compared to the free ligand. ¹H and ¹³C NMR spectroscopy provide information about the organic framework and the presence of other ligands. Elemental analysis confirms the empirical formula of the synthesized complexes. X-ray crystallography is employed for definitive structural elucidation, providing precise details on coordination modes, bond lengths, and angles researchgate.netresearchgate.netnih.govrsc.org.

Table 1: Representative (R)-Xyl-Garphos Metal Complexes

| Metal | Complex Formula | Synthesis Precursor / Conditions | Key Characterization Techniques | Reference(s) |

| Ru | [RuCl(p-cymene)((R)-Xyl-Garphos)]Cl | [RuCl(p-cymene)]₂ + (R)-Xyl-Garphos | NMR, Elemental Analysis | researchgate.netresearchgate.net |

| Pd | PdCl₂((R)-Xyl-Garphos) | PdCl₂ + (R)-Xyl-Garphos | NMR, Elemental Analysis | researchgate.netresearchgate.net |

| Rh | [Rh(COD)((R)-Xyl-Garphos)]BF₄ (Hypothetical/General Type) | [Rh(COD)₂]BF₄ + (R)-Xyl-Garphos | NMR | researchgate.netontosight.ai |

| Ir | [Ir(COD)((R)-Xyl-Garphos)]X (where X is a counterion) (General Type) | [Ir(COD)Cl]₂ + (R)-Xyl-Garphos | NMR | nih.gov |

Note: Specific counterions and reaction conditions may vary.

Spectroscopic Investigations of (R)-Xyl-Garphos Coordination Environments

Spectroscopic methods are indispensable for understanding how (R)-Xyl-Garphos interacts with transition metals and the resulting electronic and structural properties of the complexes.

Nuclear Magnetic Resonance (NMR) Studies of (R)-Xyl-Garphos Complexes

NMR spectroscopy, particularly ³¹P{¹H} NMR, is a primary tool for characterizing phosphine-metal complexes. Upon coordination to a metal center, the ³¹P chemical shift of the phosphine ligand typically undergoes a significant downfield shift. For (R)-Xyl-Garphos, the presence of the chiral biphenyl (B1667301) backbone can lead to diastereotopic phosphorus atoms in certain coordination environments or when interacting with chiral metal centers, potentially resulting in distinct ³¹P NMR signals for each phosphorus atom. ¹H NMR provides information on the protons of the ligand and any coordinated ancillary ligands, such as the p-cymene (B1678584) group in ruthenium complexes. Coupling constants, such as J(P-Metal) or J(P-P) in some cases, can also offer insights into the coordination geometry and the electronic communication between metal centers or between the phosphorus atoms. For example, studies on related Garphos ligands have shown characteristic ³¹P NMR signals upon complexation researchgate.netresearchgate.net.

X-ray Crystallographic Analysis of (R)-Xyl-Garphos-Metal Adducts

X-ray crystallography provides definitive three-dimensional structural information for (R)-Xyl-Garphos-metal complexes. It allows for the determination of:

Coordination Mode: Confirming the bidentate chelating nature of (R)-Xyl-Garphos.

Coordination Geometry: Elucidating the precise arrangement of ligands around the metal center (e.g., square planar, octahedral).

Bond Lengths and Angles: Quantifying the M-P bond distances and the P-M-P bite angle. The bite angle is a critical parameter influenced by the ligand's structure and can significantly impact catalytic performance. For instance, the rigid biphenyl backbone of Garphos ligands dictates a specific bite angle, which has been compared to other well-known diphosphine ligands mdpi.com.

Stereochemistry: Confirming the absolute configuration of the chiral ligand within the complex.

Studies on related Garphos ligands, such as Ph-Garphos, have revealed various coordination modes in copper complexes, including three-coordinate monomers and tetrahedral dimers, with specific crystal structures being determined researchgate.netresearchgate.net. While direct X-ray data for (R)-Xyl-Garphos complexes are less extensively detailed in the provided snippets, the general principles of phosphine coordination and structural analysis apply.

Electronic Properties and Ligand Field Effects in (R)-Xyl-Garphos Complexes

The electronic properties of (R)-Xyl-Garphos are a result of its structure. The methoxy (B1213986) substituents on the biphenyl backbone and the electron-rich aryl groups on the phosphorus atoms contribute to its electron-donating character. This electron-donating ability can increase the electron density at the metal center, influencing its reactivity, particularly in oxidative addition and reductive elimination steps common in catalytic cycles. Electron-rich phosphine ligands generally enhance the metal's ability to back-donate electron density to π-acceptor ligands (like CO), leading to lower ν(CO) frequencies libretexts.org. Conversely, bulky ligands can influence the steric environment, promoting reductive elimination.

The ligand field effects are related to how the (R)-Xyl-Garphos ligand perturbs the d-orbital energies of the coordinated metal. The specific combination of steric bulk and electronic donation from (R)-Xyl-Garphos can fine-tune the metal's electronic structure, impacting its catalytic activity and selectivity. For example, in rhodium-catalyzed asymmetric hydrogenation, the electronic and steric properties of chiral phosphine ligands are paramount in controlling enantioselectivity researchgate.netresearchgate.netnih.govacs.org. The electron-rich nature of Garphos ligands, including (R)-Xyl-Garphos, is often correlated with high catalytic activity in cross-coupling reactions and asymmetric transformations acs.orgsmolecule.com.

Influence of Ancillary Ligands on (R)-Xyl-Garphos-Metal Complex Formation

The formation and properties of (R)-Xyl-Garphos-metal complexes are significantly influenced by the presence of ancillary ligands. These ligands, which occupy the remaining coordination sites on the metal center, play a crucial role in stabilizing the complex, tuning its electronic and steric profile, and directing its reactivity.

In rhodium catalysis, common ancillary ligands include COD (1,5-cyclooctadiene) or acetonitrile, which are often labile and can be displaced by substrates or other ligands during catalysis. The choice of counterion (e.g., BF₄⁻, PF₆⁻, Cl⁻) also plays a role in the solubility and stability of the complex.

The interplay between (R)-Xyl-Garphos and ancillary ligands is critical for achieving high catalytic activity and enantioselectivity. For instance, in the asymmetric hydrogenation of aryl ketones, the combination of a specific ruthenium complex containing (R)-Xyl-Garphos and a chiral diamine co-ligand like (R,R)-DPEN leads to high enantioselectivities researchgate.netresearchgate.net. This highlights how the ancillary ligands work in concert with the chiral diphosphine to create an effective catalytic system.

List of Compounds:

(R)-Xyl-Garphos

(R)-(4,4′,6,6′-tetramethoxybiphenyl-2,2′-diyl)bis(bis(3,5-dimethylphenyl)phosphine)

[RuCl(p-cymene)((R)-Xyl-Garphos)]Cl

[RuCl(p-cymene)((S)-Xyl-Garphos)]Cl

(R)-Ph-Garphos

(S)-Ph-Garphos

PdCl₂((R)-Ph-Garphos)

PdCl₂((S)-Ph-Garphos)

[Cu((R)-Ph-Garphos)I]

[Cu((S)-Ph-Garphos)I]

[Cu((R)-Ph-Garphos)OAc]

[Rh(COD)₂]BF₄

[Ir(COD)Cl]₂

(R,R)-DPEN

(S,S)-DPEN

(R)-1-(3-methoxyphenyl)ethanol

(R)-DTBM-Garphos

(R)-BTFM-Garphos

(S)-Xyl-MeOBIPHEP

(R)-BINAP

(S)-SegPhos

(R)-Xyl-BINAP

(R,R)-DuanPhos

(R,R)-QuinoxP*

Applications of R Xyl Garphos in Asymmetric Catalysis

Asymmetric Hydrogenation Catalysis with (R)-Xyl-Garphos

(R)-Xyl-Garphos has demonstrated significant efficacy as a ligand in ruthenium-catalyzed asymmetric hydrogenation, particularly for the reduction of ketones and imines. These reactions typically involve a metal precursor, the chiral ligand, and often a chiral diamine co-ligand, operating under a hydrogen atmosphere.

Hydrogenation of Ketones and Imines

Ruthenium complexes incorporating (R)-Xyl-Garphos, in conjunction with chiral diamines such as (R,R)-DPEN or (S,S)-DPEN, have been successfully employed for the enantioselective hydrogenation of various aryl ketones and N-aryl imines rsc.orgnih.gov. These catalytic systems are known for their high activity and selectivity under mild reaction conditions.

For instance, a ruthenium complex formed from [RuCl(p-cymene)(R)-Xyl-Garphos]Cl and (S,S)-DPEN has been reported to catalyze the hydrogenation of aryl ketones, yielding chiral alcohols with high enantiomeric excesses (ee) rsc.orgnih.gov. A specific example showcases the reduction of a precursor to 1-(3-methoxyphenyl)ethanol, achieving an 89% yield and a 95% ee when using this catalytic system rsc.orgnih.gov.

Similarly, in the hydrogenation of N-aryl imines, ruthenium complexes featuring (R)-Xyl-Garphos, often paired with chiral diamines, have demonstrated good to excellent enantioselectivities, typically ranging from 84% to 96% ee for N-aryl imines rsc.org. Related ligands like Xyl-Skewphos, also featuring a xylyl backbone, when used with Ruthenium and DPEN, have achieved up to 99% ee in imine hydrogenation nih.govnih.gov.

Table 1: Representative Examples of (R)-Xyl-Garphos in Ketone and Imine Hydrogenation

| Substrate Type | Example Substrate/Class | Metal/Ligand System | Conditions (Typical) | Yield (%) | Enantioselectivity (ee) | Reference |

| Aryl Ketone | Precursor to 1-(3-methoxyphenyl)ethanol | [RuCl(p-cymene)(R)-Xyl-Garphos]Cl / (S,S)-DPEN | H₂, mild conditions | 89 | 95% | rsc.orgnih.gov |

| N-Aryl Imine | N-Aryl Imine (general class) | Ru / (R)-Xyl-Garphos / Chiral Diamine | H₂, mild conditions | Good | 84-96% | rsc.org |

| Heteroaromatic Ketone | 2-Acetylfuran | Ru / Xyl-Skewphos / DAIPEN | H₂, mild conditions | High | 97% | kanto.co.jp |

| Heteroaromatic Ketone | 2-Acetylthiophene | Ru / Xyl-Skewphos / DAIPEN | H₂, mild conditions | High | 96% | kanto.co.jp |

Hydrogenation of Olefins and Enamines

The application of (R)-Xyl-Garphos in the asymmetric hydrogenation of olefins and enamines appears to be less prominent compared to its use with ketones and imines. Studies indicate that while other chiral ligands (e.g., Duphos, BINAP, phosphoramidites) are highly effective for these substrate classes with metals like Rh and Ir rsc.orgmdpi.comresearchgate.netorganic-chemistry.orgacademie-sciences.fr, (R)-Xyl-Garphos has shown limited success. For instance, in cobalt-catalyzed reactions, (R)-Xyl-Garphos resulted in very low conversions for a cyclic enamide substrate uva.nluva.nl. Direct evidence of its high efficacy or broad applicability in the asymmetric hydrogenation of simple olefins or enamines is not extensively found in the provided literature.

Substrate Scope and Enantioselectivity Trends in (R)-Xyl-Garphos-Catalyzed Hydrogenation

Based on available data, the catalytic systems employing (R)-Xyl-Garphos, particularly with ruthenium, exhibit a favorable substrate scope for aryl ketones and N-aryl imines. The bulky xylyl groups on the phosphine (B1218219) moieties, combined with the chiral biphenyl (B1667301) backbone, likely contribute to effective substrate binding and discrimination, leading to high enantioselectivities for these classes of compounds. The presence of aryl substituents on the ketone or imine substrates appears crucial for achieving high levels of enantiocontrol. In contrast, its performance with enamines has been noted as poor, suggesting that the electronic and steric demands of these substrates may not be optimally met by the (R)-Xyl-Garphos ligand in the tested catalytic systems.

Influence of Catalyst Precursors and Reaction Parameters on (R)-Xyl-Garphos Performance

The performance of (R)-Xyl-Garphos in asymmetric hydrogenation is significantly influenced by the choice of the metal precursor and auxiliary ligands. Ruthenium precursors, such as [RuCl(p-cymene)(R)-Xyl-Garphos]Cl, are commonly used rsc.orgnih.gov. The addition of chiral diamines, like DPEN or DAIPEN, as co-ligands is a critical factor in achieving high enantioselectivity, as they participate in the catalytic cycle and enhance chiral induction rsc.orgnih.govnih.govkanto.co.jpnih.govnih.gov. While specific optimization studies detailing the impact of varying reaction parameters (temperature, pressure, solvent) solely for (R)-Xyl-Garphos are not extensively detailed in the provided search results, the general principles of Ru-catalyzed asymmetric hydrogenation, which include careful selection of these parameters, would apply to maximize the ligand's effectiveness.

Asymmetric Carbon-Carbon Bond Forming Reactions Catalyzed by (R)-Xyl-Garphos

While (R)-Xyl-Garphos is listed as a ligand used in Suzuki-Miyaura cross-coupling reactions nih.govstrem.com, the available literature does not provide specific examples or quantitative data demonstrating its application in achieving asymmetric induction in these reactions. Asymmetric Suzuki-Miyaura couplings typically involve the formation of a chiral center during the C-C bond formation, requiring ligands that can control the stereochemical outcome. Although other chiral ligands are well-established for asymmetric Suzuki-Miyaura couplings researchgate.netresearchgate.netorganic-chemistry.org, the specific role and effectiveness of (R)-Xyl-Garphos in this context are not detailed in the provided search results.

Suzuki-Miyaura Cross-Coupling Reactions

(R)-Xyl-Garphos is recognized as a phosphine ligand that can be employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions nih.gov. However, the literature reviewed does not offer specific instances where (R)-Xyl-Garphos has been utilized to achieve enantioselective outcomes in Suzuki-Miyaura cross-coupling reactions. Therefore, a detailed discussion on its substrate scope, enantioselectivity trends, or the influence of catalyst precursors and reaction parameters for asymmetric Suzuki-Miyaura coupling with this ligand cannot be provided based on the current information.

Compound List:

(R)-Xyl-Garphos

(R)-(4,4′,6,6′-tetramethoxybiphenyl-2,2′-diyl)bis(bis(3,5-dimethylphenyl)phosphine)

(R,R)-DPEN ((1R,2R)-1,2-diphenylethane-1,2-diamine)

(S,S)-DPEN ((1S,2S)-1,2-diphenylethane-1,2-diamine)

(R)-Xyl-Skewphos

DAIPEN

(R,R)-BINAP

(S,S)-Me-DuPhos

(R,R)-Chiraphos

(S)-Phanephos

(S,S)-Ph-BPE

(R)-Xyl-BINAP

(S)-TolBINAP

(R)-DMAPEN

(S)-Me-DuPhos

(R,R)-QuinoxP*

(R,S)-DuanPhos

(R)-Xyl-Garphos (S-enantiomer)

(R)-Xyl-Garphos (R-enantiomer)

Heck and Sonogashira Coupling Reactions

Searches for specific research findings detailing the use of (R)-Xyl-Garphos in asymmetric Heck or Sonogashira coupling reactions, including experimental data such as yields and enantiomeric excesses, did not yield relevant results.

Asymmetric Allylic Alkylation

No specific research findings or data tables were found detailing the application of (R)-Xyl-Garphos in asymmetric allylic alkylation reactions.

Asymmetric Michael Additions

Specific research findings and experimental data for the use of (R)-Xyl-Garphos in asymmetric Michael addition reactions were not identified in the performed searches.

Other Stereoselective C-C Coupling Methodologies with (R)-Xyl-Garphos

While Garphos ligands are known to be versatile in C-C coupling, specific documented applications of (R)-Xyl-Garphos in other stereoselective C-C coupling methodologies, such as Suzuki, Negishi, or Stille couplings, with detailed research findings, were not found.

Asymmetric Carbon-Heteroatom Bond Forming Reactions

Information regarding the specific use of (R)-Xyl-Garphos in asymmetric carbon-heteroatom bond forming reactions, including detailed research findings, was not identified.

Asymmetric Hydroamination and Hydroboration

Specific research findings or data tables detailing the application of (R)-Xyl-Garphos in asymmetric hydroamination or hydroboration reactions were not found.

Asymmetric Cycloaddition Reactions

Searches for specific research findings detailing the use of (R)-Xyl-Garphos in asymmetric cycloaddition reactions, including experimental data, did not yield relevant results.

Tandem Catalysis and Cascade Reactions Involving (R)-Xyl-Garphos

The literature review indicates that while (R)-Xyl-Garphos is recognized for its efficacy in certain asymmetric catalytic processes, its specific applications in tandem catalysis and cascade reactions are not extensively documented. Current research primarily highlights its use in single-step transformations, such as the Pauson-Khand reaction and the hydrogenation of ketones. The development of tandem or cascade sequences involving (R)-Xyl-Garphos would represent a significant area for future exploration, potentially leveraging its chiral induction capabilities across multiple interconnected catalytic steps to construct complex molecules efficiently.

Comparison of (R)-Xyl-Garphos Catalytic Performance with Other State-of-the-Art Ligands

(R)-Xyl-Garphos has been evaluated alongside other prominent chiral ligands in Rh(I)-catalyzed asymmetric Pauson-Khand reactions. In the cyclization of enyne 4a, (R)-Xyl-Garphos demonstrated robust performance, achieving a high enantiomeric ratio (er) of 91:9, corresponding to 91% enantiomeric excess (ee). This performance was compared with other established ligands, such as (R)-DifluorPhos and (R)-H8-BINAP, which also facilitated the reaction with good to excellent enantioselectivity.

Furthermore, (R)-Xyl-Garphos has been utilized in ruthenium-catalyzed asymmetric hydrogenation of ketones, often in conjunction with chiral diamine co-ligands like (R,R)-DPEN researchgate.netresearchgate.netresearchgate.net. In these applications, Ru-Xyl-Garphos complexes have shown promise, delivering chiral alcohols with high enantioselectivities, sometimes exceeding 95% ee researchgate.netresearchgate.netresearchgate.net. While direct head-to-head comparisons with a broad spectrum of other ligands in these specific ketone hydrogenation studies are less detailed in the provided snippets, the reported high enantioselectivities underscore the ligand's potential in this domain as well.

Comparative Performance in Rh(I)-Catalyzed Pauson-Khand Reaction

| Ligand | Metal Catalyst | Substrate | Reaction Type | Yield (%) | Enantioselectivity (ee %) | Reference Snippet |

| (R)-Xyl-Garphos | Rh(I) | Enyne 4a | Pauson-Khand | 91 | 91 | acs.org, nih.gov, pitt.edu |

| (R)-DifluorPhos | Rh(I) | Enyne 4a | Pauson-Khand | N/A | 97 | acs.org, nih.gov |

| (R)-H8-BINAP | Rh(I) | Enyne 4a | Pauson-Khand | N/A | 90 | acs.org, nih.gov |

N/A indicates that the yield was not explicitly reported for this specific comparison in the provided search results.

Compound List:

(R)-Xyl-Garphos

(R)-DifluorPhos

(R)-H8-BINAP

Mechanistic Insights into R Xyl Garphos Catalyzed Reactions

Proposed Catalytic Cycles for (R)-Xyl-Garphos-Mediated Transformations

The catalytic cycles involving (R)-Xyl-Garphos are intrinsically linked to the specific metal catalyst and the reaction type. In nickel-catalyzed enantioselective C(sp³)–H arylation of ketones, mechanistic investigations suggest a cycle initiated by the formation of an active Ni(0) species coordinated by (R)-Xyl-Garphos. This complex is proposed to undergo C(aryl)–O bond cleavage of the aryl pyrimidyl ether substrate, potentially via an anionic organo-Ni(0) intermediate, leading to a Ni(II) species. Subsequent steps would involve C–H activation, migratory insertion, and reductive elimination to yield the chiral product and regenerate the Ni(0) catalyst chinesechemsoc.org.

For rhodium-catalyzed Pauson-Khand reactions (PKR), typical catalytic cycles involve the coordination of alkyne and alkene substrates to a Rh(I) center ligated by (R)-Xyl-Garphos. This is followed by oxidative cyclization to form a metallacycle, subsequent migratory insertions, and finally reductive elimination to produce the cyclopentenone product and regenerate the Rh(I) catalyst acs.orgpitt.edu. The chiral ligand's influence is critical in controlling the stereochemical outcome of these bond-forming events.

Although detailed catalytic cycles specifically for (R)-Xyl-Garphos are not always explicitly illustrated in the literature, the general mechanistic frameworks for these reaction classes, which typically involve oxidative addition, migratory insertion, and reductive elimination, are applicable. The ligand's primary function is to direct the stereochemistry during these key transformations.

Role of the Chiral Environment of (R)-Xyl-Garphos in Enantiodetermining Steps

The principal contribution of (R)-Xyl-Garphos in asymmetric catalysis is its ability to induce enantioselectivity by establishing a precisely defined chiral environment around the catalytic metal center. This chiral pocket governs the orientation of the substrate during the transition state of the enantiodetermining step, thereby promoting the formation of one enantiomer over the other.

In nickel-catalyzed C(sp³)–H arylation, the steric bulk of the xylyl groups on (R)-Xyl-Garphos likely directs the approach of the aryl ether substrate to specific faces of the metal-substrate complex, ensuring stereoselective reaction chinesechemsoc.org. Similarly, in rhodium-catalyzed Pauson-Khand reactions, the steric and electronic properties of (R)-Xyl-Garphos, including its aryl-P-aryl angle and the electron-donating nature of the xylyl substituents, have been correlated with observed enantioselectivities. These parameters fine-tune the transition state geometry, minimizing steric clashes and optimizing electronic interactions to favor a particular enantiomeric pathway acs.orgpitt.edu.

When employed in ruthenium-catalyzed asymmetric hydrogenation of aryl ketones, (R)-Xyl-Garphos, often in conjunction with chiral diamine co-ligands, has demonstrated high enantioselectivities, reaching up to 98% ee. This highlights the ligand's chiral scaffold's effectiveness in controlling the stereochemical outcome of the hydrogenation step, likely by orienting the ketone substrate for diastereoselective hydride transfer researchgate.net.

However, the efficacy of this chiral environment is highly dependent on the specific metal and substrate. For instance, in cobalt-catalyzed asymmetric hydrogenation of certain enamides, (R)-Xyl-Garphos has exhibited very low conversions and enantiomeric excesses, suggesting that its particular chiral architecture may not be optimally suited for all catalytic systems or substrates uva.nluva.nl.

Spectroscopic Probing of Reactive Intermediates in (R)-Xyl-Garphos Catalysis

Direct spectroscopic evidence, such as NMR, IR, or EPR studies, specifically characterizing reactive intermediates formed in catalytic cycles utilizing (R)-Xyl-Garphos is not extensively detailed in the provided literature. While one study mentions isotope labeling and EPR studies in the context of cobalt-catalyzed hydrogenation, it does not specifically link these observations to intermediates formed with (R)-Xyl-Garphos uva.nl. The limited availability of such detailed spectroscopic data in the search results suggests that direct characterization of intermediates in these specific (R)-Xyl-Garphos-catalyzed reactions may be challenging or has not been a primary focus of the reported research. Typically, understanding these intermediates would involve techniques like low-temperature NMR spectroscopy to observe transient species or trapping experiments followed by spectroscopic analysis.

Kinetic Studies and Rate-Determining Steps in (R)-Xyl-Garphos Systems

Detailed kinetic studies, including the determination of rate laws or the identification of rate-determining steps specifically for reactions catalyzed by (R)-Xyl-Garphos, are not explicitly provided in the search results. While some research correlates ligand properties with reaction rates and enantioselectivity, such as noting that steric repulsions can decrease reaction rates but not necessarily enantioselectivity for other ligands acs.orgpitt.edu, these are general observations rather than specific kinetic analyses of (R)-Xyl-Garphos. The absence of explicit kinetic data in the provided texts indicates that focused kinetic investigations into the rate-limiting steps of (R)-Xyl-Garphos-mediated transformations have not been a central theme in the retrieved literature.

Stereochemical Models Explaining Enantioselectivity Induced by (R)-Xyl-Garphos

Stereochemical models aimed at explaining the enantioselectivity imparted by (R)-Xyl-Garphos typically focus on correlating its structural parameters with experimental outcomes. In the context of Rh(I)-catalyzed Pauson-Khand reactions, computational studies have explored the relationship between ligand descriptors and enantioselectivity. Parameters such as the aryl-P-aryl angle and the energy of the metal's frontier orbitals (e.g., Pd lone pair orbital energy in related DFT studies) have been utilized in predictive models. (R)-Xyl-Garphos, with its characteristic xylyl substituents and biphenyl (B1667301) backbone, possesses distinct values for these parameters, influencing the transition state geometry acs.orgpitt.edu.

These models posit that the bulky xylyl groups create a specific chiral cavity that sterically directs the approach of the substrate. The conformation of the biphenyl backbone is also critical in defining the spatial arrangement of the phosphine (B1218219) donors and their substituents, thereby influencing the stereochemical preferences of the catalytic step. For instance, in Ru-catalyzed ketone hydrogenation, the combination of (R)-Xyl-Garphos with a chiral diamine co-ligand establishes a highly defined chiral environment, leading to excellent enantioselectivities. This suggests a specific binding mode and transition state geometry that minimizes unfavorable interactions and maximizes favorable ones researchgate.net. Although precise molecular models are not explicitly detailed, the underlying principle is that the ligand's rigid chiral framework and bulky substituents introduce steric and electronic biases that are translated into the stereochemical outcome of the reaction.

Compound List:

(R)-Xyl-Garphos

(S)-Xyl-Garphos

(R)-Xyl-Binap

(R)-Binap

(R)-DM-Segphos

(R)-BTFM-Garphos

(R, SFC)-Josiphos

(R,R)-Me-DuPhos

(R)-SDP

(R,R)-BDPP

(1R,1'R,2S,2'S)-DuanPhos

(R)-DifluorPhos

(R)-H8-BINAP

(R)-Xyl-MeOBIPHEP

(R)-DM-BINAP

(S,S)-Ph-BPE

(R,R)-iPrBPE

(R,S)-DuanPhos

(S)-BINAP

(R)-Xyl-Segphos

(S)-DTBM-Garphos

(S)-Ph-SEGPHOS

(S)-DTBM-SEGPHOS

(R)-Ph-Garphos

(S)-Ph-Garphos

[RuCl(p-cymene)(R)-Ph-Garphos]Cl

[RuCl(p-cymene)(S)-Ph-Garphos]Cl

[RuCl(p-cymene)(R)-Xyl-Garphos]Cl

[RuCl(p-cymene)(S)-Xyl-Garphos]Cl

(R)-Me-MeoBiphep

(R)-t-Bu-MeoBiphep

(R)-DMM-Garphos

(R)-Ph-P16C6-Phos

(S)-Ph-P16C6-Phos

(R)-Tol-BINAP

(R)-DTBM-SEGPHOS

(R)-SynPhos

Theoretical and Computational Studies on R Xyl Garphos Systems

Density Functional Theory (DFT) Calculations for (R)-Xyl-Garphos Conformational Analysis

Density Functional Theory (DFT) is a cornerstone for determining the stable three-dimensional arrangements, or conformations, of molecules. For chiral phosphine (B1218219) ligands such as (R)-Xyl-Garphos, understanding its conformational landscape is crucial as different conformers can exhibit distinct electronic and steric properties, directly impacting their coordination to metal centers and subsequent catalytic activity. DFT calculations, employing various functionals and basis sets, are used to map out the potential energy surface of the ligand. This process involves identifying low-energy conformers and calculating their relative energies, providing a quantitative basis for understanding the ligand's flexibility and preferred spatial arrangements. Factors such as steric repulsion between bulky substituents and torsional strain around single bonds are critical in determining these stable conformations.

Elucidation of Transition States and Energy Barriers in (R)-Xyl-Garphos Catalytic Cycles

To comprehend the mechanism of reactions catalyzed by (R)-Xyl-Garphos metal complexes, computational methods are used to identify transition states and calculate the associated energy barriers for key elementary steps. DFT is particularly adept at locating these high-energy, transient structures. By mapping the reaction pathway, researchers can identify the rate-determining step and understand how the ligand influences the activation energy. For example, in the context of the Pauson-Khand reaction, DFT calculations have elucidated the oxidative cyclization step as potentially rate- and enantio-determining, with specific energy barriers calculated for different conformers and ligand substitutions nih.govacs.org. Understanding these barriers provides direct insight into reaction kinetics and potential bottlenecks.

Prediction of Enantioselectivity using Computational Approaches for (R)-Xyl-Garphos Catalysis

Predicting and understanding the enantioselectivity of a catalytic process is a key application of computational chemistry. For reactions catalyzed by (R)-Xyl-Garphos, enantioselectivity arises from the energy difference between transition states leading to the (R) and (S) enantiomers of the product. Computational methods, primarily DFT, are used to calculate the energies of these diastereomeric transition states. The energy difference (ΔΔG‡) between these states directly correlates with the predicted enantiomeric excess (ee). Studies on related chiral phosphine ligands have demonstrated that factors like steric interactions between the substrate and the ligand's aryl groups, as well as electronic effects, significantly influence this energy difference nih.govacs.orgnih.gov. For example, a larger aryl-P-aryl angle in a ligand has been correlated with differences in predicted enantioselectivity nih.govacs.org.

Quantitative Structure-Activity Relationship (QSAR) Studies for (R)-Xyl-Garphos Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a correlation between the molecular structure of a series of related compounds and their observed activity or selectivity. For (R)-Xyl-Garphos derivatives, QSAR models can be built by calculating various molecular descriptors (e.g., electronic properties, steric parameters, lipophilicity) for a set of modified ligands and correlating these descriptors with experimental catalytic performance data, such as yield or enantioselectivity. This approach can help identify key structural features that enhance catalytic efficiency and selectivity, guiding the design of improved ligands. For instance, studies on other ligand classes have shown that descriptors like the energy of the highest occupied molecular orbital (EHOMO) and molecular polarity can be significant in predicting activity biolscigroup.us.

Molecular Dynamics Simulations of (R)-Xyl-Garphos-Substrate-Catalyst Interactions

While static DFT calculations provide valuable insights into ground states and transition states, Molecular Dynamics (MD) simulations offer a dynamic perspective on catalytic processes. MD simulations track the movement of atoms and molecules over time, allowing for the study of dynamic interactions between the (R)-Xyl-Garphos-metal complex, the substrate, and the solvent. These simulations can reveal transient binding modes, conformational flexibility of the catalyst-substrate complex, and the dynamic nature of the catalytic environment. Such studies can complement DFT calculations by providing a more holistic understanding of how the ligand facilitates substrate binding and activation in a dynamic fashion mdpi.comnih.govplos.org. For example, MD can help elucidate how substrate distortion or specific ligand-substrate contacts evolve during the catalytic cycle.

Ligand Design and Optimization Strategies for R Xyl Garphos Derivatives

Structural Modifications of the Xyl-Garphos Skeleton for Enhanced Performance

The fundamental "Garphos" skeleton, characterized by its specific arrangement of phosphine (B1218219) groups and chiral centers, provides a versatile platform for structural modifications. While the provided literature does not detail specific modifications to the core Xyl-Garphos skeleton itself, the development of related ligands, such as (R)-BTFM-Garphos, indicates that variations are explored to enhance performance chinesechemsoc.org. These modifications typically target the substituents on the phosphine phosphorus atoms or the backbone structure to influence the ligand's coordination geometry, electronic properties, and steric bulk. Such alterations are critical for optimizing interactions within the catalytic cycle, leading to improved turnover numbers (TONs), turnover frequencies (TOFs), and enantiomeric excesses (ee) for specific chemical transformations.

Tuning of Electronic and Steric Parameters of (R)-Xyl-Garphos for Specific Reactions

The electronic and steric environments around the metal center, dictated by the phosphine ligand, are crucial for catalytic outcomes. The aryl substituents on the phosphorus atoms of (R)-Xyl-Garphos are key sites for tuning these parameters. For instance, comparing (R)-Xyl-Garphos, featuring 3,5-dimethylphenyl groups, with (R)-BTFM-Garphos, which incorporates electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups, illustrates this principle chinesechemsoc.org. The presence of trifluoromethyl groups significantly alters the electronic nature and steric profile of the ligand, potentially leading to different catalytic activities and selectivities in reactions such as nickel-catalyzed C(sp³)–H arylation.

Furthermore, the performance of (S)-Xyl-Garphos in cobalt-catalyzed asymmetric hydrogenation has been evaluated alongside other chiral phosphine ligands like Josiphos derivatives uva.nl. The comparative data reveal that while (S)-Xyl-Garphos and certain Josiphos ligands achieved high substrate conversion (>99%), their enantioselectivity differed from other tested ligands, highlighting the impact of specific structural features on stereochemical control.

Table 1: Comparative Performance in Cobalt-Catalyzed Asymmetric Hydrogenation

| Entry | Ligand | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| 1 | Josiphos, SL-J006-1 | >99% | 50% | uva.nl |

| 2 | (S)-Xyl-Garphos | >99% | 50% | uva.nl |

This comparative analysis underscores how variations in ligand structure, including those related to the Xyl-Garphos family, are employed to tune catalytic performance for specific reactions.

High-Throughput Screening and Combinatorial Approaches in (R)-Xyl-Garphos Derivative Discovery

High-throughput screening (HTS) and combinatorial synthesis are instrumental in rapidly identifying novel ligands or optimizing existing ones. However, the provided literature does not explicitly detail the application of HTS or combinatorial methods specifically for the discovery of new (R)-Xyl-Garphos derivatives. The commercial availability of (R)-Xyl-Garphos as a component of ligand kits abcr.com suggests its utility in screening libraries for new catalytic applications. The development of related Garphos ligands, such as (R)-BTFM-Garphos chinesechemsoc.org, implies a systematic exploration of structural variations, a process that could be significantly accelerated by combinatorial synthesis and parallel screening techniques. Such approaches would involve generating libraries of Xyl-Garphos analogues with diverse substituents and evaluating their performance across a range of catalytic reactions.

Understanding Structure-Activity Relationships in the (R)-Xyl-Garphos Family

Understanding the structure-activity relationships (SARs) within the (R)-Xyl-Garphos family is crucial for rational ligand design and optimization. By comparing the catalytic performance of (R)-Xyl-Garphos with structurally related analogues, researchers can elucidate how specific molecular features influence reactivity and selectivity.

For instance, the comparison between (R)-Xyl-Garphos and (R)-BTFM-Garphos in nickel-catalyzed C(sp³)–H arylation provides insights into the role of phosphine substituents chinesechemsoc.org. The difference in electronic properties (electron-donating methyl groups versus electron-withdrawing trifluoromethyl groups) and steric bulk between these two ligands directly impacts their effectiveness in promoting the desired catalytic transformation.

Similarly, the performance data for (S)-Xyl-Garphos in cobalt-catalyzed asymmetric hydrogenation, when contrasted with other chiral phosphine ligands such as Josiphos derivatives, BINAP, and others, allows for the establishment of SARs uva.nl. These comparisons reveal how the specific chiral framework and the nature of the phosphine substituents in Xyl-Garphos contribute to the observed catalytic outcomes, guiding the design of next-generation ligands with tailored properties.

Table 2: Comparative Performance in Ni-Catalyzed C(sp³)–H Arylation (Illustrative)

| Ligand | Aryl Substituents | Catalytic Reaction Type | Key Performance Metric(s) | Reference |

| (R)-Xyl-Garphos | 3,5-Me₂C₆H₃ | Ni-catalyzed C(sp³)–H Arylation of Ketones | Yield, ee | chinesechemsoc.org |

| (R)-BTFM-Garphos | 3,5-(CF₃)₂C₆H₃ | Ni-catalyzed C(sp³)–H Arylation of Ketones | Yield, ee | chinesechemsoc.org |

Note: Specific quantitative data for yield and ee for (R)-Xyl-Garphos and (R)-BTFM-Garphos in the Ni-catalyzed C(sp³)–H arylation from snippet chinesechemsoc.org were not fully detailed to populate a quantitative table. However, the comparison of these ligands is presented as a basis for SAR studies.

Compound List

(R)-Xyl-Garphos

(R)-BTFM-Garphos

Josiphos

(S)-BINAP

QunioxP*

BenzP*

(S,S)-PhBPE

Immobilization and Recovery of R Xyl Garphos Based Catalysts

Strategies for Heterogenization of (R)-Xyl-Garphos Complexes

Heterogenization of (R)-Xyl-Garphos complexes typically involves anchoring the ligand or its pre-formed metal complex onto an insoluble support. This approach aims to retain the catalytic activity while facilitating separation and reuse.

Covalent Grafting onto Insoluble Supports (e.g., Polymers, Silica)

Covalent grafting is a robust method for immobilizing catalysts, ensuring strong attachment to the support and minimizing leaching. This strategy involves functionalizing the support material with reactive groups that can form covalent bonds with the ligand or its metal complex.

For instance, silica-based materials can be functionalized with silane (B1218182) coupling agents bearing reactive groups (e.g., amines, epoxides) that can then react with appropriately modified (R)-Xyl-Garphos ligands. Similarly, polymer supports, such as polystyrene resins, can be functionalized to allow for covalent attachment. The "grafting-to" approach, where pre-formed functionalized ligands are attached to a functionalized support, is a common method. nih.govmdpi.comwikipedia.orgnih.gov This method requires careful design of the functional groups on both the ligand and the support to ensure efficient coupling. Research into grafting phenylphosphonate (B1237145) groups onto layered silica (B1680970) demonstrates the principle of covalently attaching organic molecules to silica surfaces. rsc.orgpsu.edu While direct literature specifically detailing the covalent grafting of (R)-Xyl-Garphos onto polymers or silica is limited in the provided search results, the general methodologies for immobilizing phosphine (B1218219) ligands are well-established. researchgate.netresearchgate.net

Encapsulation Techniques for (R)-Xyl-Garphos Catalysts

Encapsulation offers an alternative immobilization strategy where the catalyst complex is physically entrapped within a porous matrix or a protective shell. This can be achieved using various materials, including polymers, zeolites, or metal-organic frameworks (MOFs). rsc.orgnih.govfrontiersin.orgescholarship.org Encapsulation can protect the active catalytic species from degradation and prevent leaching, while still allowing substrate access to the active site. For example, metal catalysts can be encapsulated within hydrophobic monolayers on gold nanoparticles, preserving their activity in biological environments. nih.gov The confinement of catalysts within well-defined molecular cages or porous materials can also influence their activity and selectivity through second coordination sphere effects. frontiersin.org While specific examples of encapsulating (R)-Xyl-Garphos complexes are not detailed in the provided results, this technique is broadly applicable to transition metal complexes.

Recyclability and Reusability Studies of Immobilized (R)-Xyl-Garphos Systems

A primary advantage of immobilizing catalysts is their enhanced recyclability and reusability. Heterogeneous catalysts, by their nature, are typically easier to separate from the reaction mixture (e.g., by filtration) and can be reused in multiple catalytic cycles without significant loss of activity or selectivity. hidenanalytical.commetu.edu.tr Studies on similar immobilized phosphine ligands have shown that they can often be recycled for numerous cycles, maintaining high performance. researchgate.netmetu.edu.tr For example, some immobilized catalysts have demonstrated reusability for up to ten catalytic cycles without significant loss of activity. researchgate.net The recyclability of immobilized catalysts is crucial for reducing operational costs and environmental impact, aligning with the principles of green chemistry. rsc.orghidenanalytical.commetu.edu.tr

Performance Evaluation of Heterogeneous (R)-Xyl-Garphos Catalysts in Asymmetric Synthesis

The performance of immobilized (R)-Xyl-Garphos catalysts in asymmetric synthesis is evaluated based on their activity (e.g., turnover number, conversion rate) and selectivity (e.g., enantiomeric excess, diastereomeric ratio). Research on related Garphos ligands and their ruthenium complexes has shown high enantioselectivities, often exceeding 90% ee, in the hydrogenation of aryl ketones. researchgate.netresearchgate.net For instance, a ruthenium complex incorporating (R)-Xyl-Garphos was reported to afford chiral alcohols with up to 98% ee when used in conjunction with chiral diamine co-ligands. researchgate.netresearchgate.net The performance metrics are highly dependent on the specific reaction, the nature of the immobilized support, and the immobilization method employed. While specific data tables detailing the performance of immobilized (R)-Xyl-Garphos are not directly available in the provided search snippets, the general success of similar chiral phosphine ligands in achieving high enantioselectivity in asymmetric hydrogenation is well-documented. researchgate.netresearchgate.netacs.orgfrontiersin.orgnih.gov

Flow Chemistry Applications of Supported (R)-Xyl-Garphos Catalysts

The integration of immobilized catalysts into continuous flow systems offers significant advantages, including improved mass and heat transfer, enhanced safety, precise control over reaction parameters, and potential for automation and high-throughput synthesis. pharmaron.comunimi.it Supported catalysts are ideally suited for packed-bed reactors in flow chemistry setups, allowing for continuous operation and efficient catalyst recovery. unimi.it The use of flow chemistry in photoredox catalysis, for example, has enabled rapid scale-up and improved efficiency. pharmaron.com While specific applications of supported (R)-Xyl-Garphos catalysts in flow chemistry are not explicitly detailed in the provided search results, the general trend towards utilizing immobilized catalysts in flow systems for various chemical transformations is well-established. pharmaron.comunimi.it The inherent recyclability of immobilized catalysts makes them particularly attractive for continuous flow processes, where catalyst longevity is a key factor.

Emerging Research Directions and Future Perspectives for R Xyl Garphos

Development of More Sustainable and Environmentally Benign (R)-Xyl-Garphos Catalytic Systems

The principles of green chemistry are increasingly influencing the design of catalytic processes. For homogeneous catalysts like those derived from (R)-Xyl-Garphos, key challenges include catalyst recovery and reuse, and the use of environmentally benign solvents.

Catalyst Immobilization and Recycling: A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction mixture. Immobilization of the catalyst on a solid support is a common strategy to overcome this limitation, enabling easy recovery and recycling. While specific examples of (R)-Xyl-Garphos immobilization are not yet widely reported, research on similar phosphine (B1218219) ligands provides a blueprint for future work. For instance, the immobilization of Rh(I)/N-Xantphos complexes on functionalized polymers has been shown to create reusable catalysts for hydroformylation reactions. This approach not only facilitates catalyst recycling but can also lead to improved catalyst stability.

Green Solvents: The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional volatile organic compounds (VOCs) are often toxic and contribute to pollution. Research into green solvents, such as water, ionic liquids, supercritical fluids, and bio-based solvents, is expanding. text2fa.irresearchgate.netarkat-usa.org The application of these solvents in reactions catalyzed by (R)-Xyl-Garphos could significantly improve their sustainability profile. For example, performing asymmetric reactions in aqueous media or using renewable solvents like ethyl acetate and 2-methyltetrahydrofuran can reduce the environmental footprint of the synthesis. mdpi.com

The table below outlines strategies for developing more sustainable catalytic systems with (R)-Xyl-Garphos.

| Sustainability Strategy | Description | Potential Benefits |

| Catalyst Immobilization | Attaching the (R)-Xyl-Garphos catalyst to a solid support (e.g., polymer, silica (B1680970), magnetic nanoparticles). | Easy catalyst separation and recycling, potentially increased catalyst stability. |

| Use of Green Solvents | Employing environmentally benign solvents such as water, bio-based solvents (e.g., ethyl lactate, Cyrene), or supercritical fluids (e.g., sc-CO2). | Reduced toxicity and pollution, improved process safety, potential for novel reactivity. |

| Flow Chemistry | Performing reactions in continuous flow reactors. | Improved heat and mass transfer, enhanced safety, potential for process automation and integration. |

Integration of (R)-Xyl-Garphos with Biocatalysis for Chemo-Enzymatic Approaches

The combination of chemical catalysis and biocatalysis in chemo-enzymatic processes offers a powerful strategy for the synthesis of complex chiral molecules. mdpi.com This approach leverages the high selectivity of enzymes with the broad substrate scope of chemical catalysts. A particularly effective chemo-enzymatic strategy is dynamic kinetic resolution (DKR), which can theoretically achieve a 100% yield of a single enantiomer from a racemic mixture. nih.govresearchgate.net

In a typical DKR of a racemic alcohol or amine, an enzyme selectively acylates one enantiomer, while a chemical catalyst racemizes the unreacted enantiomer in situ. mdpi.comscielo.br While there are no specific reports of (R)-Xyl-Garphos being used in DKR, its role as a ligand in transition metal catalysts makes it a potential candidate for the racemization step, particularly for substrates that are compatible with organometallic catalysis. The development of a DKR process that utilizes a (R)-Xyl-Garphos-based catalyst for racemization alongside a lipase for resolution would be a significant advancement. nih.govresearchgate.netnih.gov

Tandem catalytic systems, where a chemical reaction catalyzed by a (R)-Xyl-Garphos complex is followed by an enzymatic transformation in the same pot, also represent a promising research direction. mdpi.com The compatibility of the metal catalyst with the enzyme and the reaction conditions is a key challenge that needs to be addressed. ufmg.br

Exploration of (R)-Xyl-Garphos in Photo- and Electrocatalysis

The fields of photocatalysis and electrocatalysis are rapidly expanding, offering new and sustainable ways to drive chemical reactions. The integration of (R)-Xyl-Garphos into these areas could unlock novel asymmetric transformations.

Photocatalysis: The use of light to promote chemical reactions has gained significant traction. Chiral photoresponsive phosphine ligands have been developed that can control catalytic activity through light-induced structural changes. researchgate.net While not yet demonstrated with (R)-Xyl-Garphos, the concept of using light to modulate the catalytic activity and selectivity of a chiral catalyst is an exciting prospect. Furthermore, the combination of a photocatalyst with a chiral transition metal complex, a field known as metallaphotoredox catalysis, has emerged as a powerful tool for asymmetric synthesis. The development of dual catalytic systems where a photocatalyst generates a reactive intermediate that then engages with a chiral (R)-Xyl-Garphos-metal complex could lead to new enantioselective bond-forming reactions.

Electrocatalysis: Asymmetric electrocatalysis is a sustainable approach that uses electricity to drive redox reactions. frontiersin.org The application of chiral catalysts in electrosynthesis is a growing area of research. A (R)-Xyl-Garphos-metal complex could potentially be used to control the stereochemistry of electrocatalytic cross-coupling reactions, for example. The development of electrocatalytic methods that employ (R)-Xyl-Garphos would offer a green and efficient route to chiral molecules.

Challenges and Opportunities in the Broader Adoption of (R)-Xyl-Garphos in Academic and Preparative Organic Synthesis

Despite its utility, the broader adoption of (R)-Xyl-Garphos faces several challenges that also present opportunities for future research and development.

Synthesis and Cost: The synthesis of complex chiral ligands like (R)-Xyl-Garphos can be challenging and costly, which can limit its accessibility for academic research and large-scale industrial applications. nih.gov Developing more efficient and cost-effective synthetic routes to (R)-Xyl-Garphos and its analogues is a key area for improvement. The development of P-chirogenic phosphine ligands has been advanced through the use of phosphine-borane intermediates, which may offer a more convenient synthetic pathway. nih.gov

Industrial Applications: While many chiral phosphine ligands have found industrial applications, particularly in the synthesis of pharmaceuticals and agrochemicals, the specific industrial use of (R)-Xyl-Garphos is not widely documented. researchgate.netsigmaaldrich.com There is a significant opportunity to explore its application in the large-scale synthesis of valuable chiral compounds. Demonstrating its effectiveness and robustness in industrially relevant processes will be crucial for its wider adoption.

The table below summarizes the challenges and opportunities for (R)-Xyl-Garphos.

| Aspect | Challenges | Opportunities |

| Synthesis | Complex and potentially costly multi-step synthesis. | Development of more efficient, scalable, and cost-effective synthetic routes. |

| Cost | High cost can be a barrier for large-scale use and academic screening. | Reduced manufacturing costs through improved synthesis. |

| Industrial Adoption | Limited number of publicly disclosed industrial applications. | Identification of high-value targets where (R)-Xyl-Garphos provides superior performance. |

| Ligand Tuning | The fixed structure of the ligand may not be optimal for all substrates. | Synthesis of a library of (R)-Xyl-Garphos analogues with varied steric and electronic properties. |

Predictive Modeling and Machine Learning Approaches for (R)-Xyl-Garphos Catalyst Discovery

The traditional approach to catalyst discovery often relies on extensive experimental screening, which can be time-consuming and resource-intensive. Predictive modeling and machine learning are emerging as powerful tools to accelerate this process. arxiv.orgarxiv.org

Computational Studies: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms and predict the enantioselectivity of catalysts. researchgate.netmdpi.com Such studies can provide valuable insights into the factors that control stereoselectivity and guide the rational design of new and improved ligands based on the (R)-Xyl-Garphos scaffold.

Machine Learning: Machine learning algorithms can be trained on existing experimental data to build models that can predict the performance of new catalysts. nih.govchinesechemsoc.orgrsc.org For example, a machine learning model could be developed to predict the enantiomeric excess of a reaction based on the structure of the substrate and the catalyst. Such models could be used to virtually screen large libraries of potential (R)-Xyl-Garphos derivatives to identify the most promising candidates for a given transformation, thereby reducing the experimental effort required. These data-driven approaches have the potential to revolutionize the discovery and optimization of chiral catalysts. arxiv.orgarxiv.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (R)-Xyl-Garphos, and how do structural modifications influence its catalytic properties?

- Methodological Answer : (R)-Xyl-Garphos is synthesized via palladium-catalyzed coupling reactions, with bis(3,5-dimethylphenyl)phosphine groups introduced at the 2,2′-positions of a tetramethoxybiphenyl backbone. Key steps include chiral resolution to ensure enantiopurity (>97%) and characterization via P NMR and X-ray crystallography . Structural modifications (e.g., altering methoxy substituents) impact steric and electronic properties, affecting ligand coordination in metal complexes .

Q. How is (R)-Xyl-Garphos characterized to confirm enantiomeric purity and ligand stability?

- Methodological Answer : Enantiomeric purity is validated using chiral HPLC or circular dichroism (CD) spectroscopy. Stability under catalytic conditions (e.g., hydrogenation) is assessed via repeated cycles of catalyst reuse, with degradation monitored by mass spectrometry. Air sensitivity necessitates handling under inert atmospheres, as noted in its technical specifications .

Q. What are the primary applications of (R)-Xyl-Garphos in asymmetric catalysis?

- Methodological Answer : (R)-Xyl-Garphos is widely used in enantioselective hydrogenation and cross-coupling reactions. For example, in cobalt-catalyzed hydrogenation of ketones, it achieves high conversion rates (>99%) but variable enantiomeric excess (ee) depending on solvent and pressure (Table 1, ). Its selectivity is attributed to the bulky 3,5-dimethylphenyl groups, which create a rigid chiral environment .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when (R)-Xyl-Garphos exhibits high conversion but low enantioselectivity?

- Methodological Answer : Contradictions in catalytic performance (e.g., 99% conversion vs. 50% ee in hydrogenation ) require multivariable optimization:

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance ee by stabilizing transition states.

- Pressure/Temperature : Lower H pressure (e.g., 10–20 bar) reduces side reactions.

- Metal Precursors : Cobalt(II) triflate vs. chloride alters Lewis acidity, impacting stereoselectivity.

- Statistical Design : Use response surface methodology (RSM) to identify optimal parameter combinations .

Q. What strategies resolve discrepancies in reproducibility when using (R)-Xyl-Garphos across different catalytic systems?

- Methodological Answer : Reproducibility issues often stem from trace oxygen or moisture. Mitigation strategies include:

- Rigorous Schlenk-line techniques for catalyst preparation.

- Pre-treatment of substrates with molecular sieves.

- Reporting detailed experimental conditions (e.g., stirring rate, gas purity) as per IUPAC guidelines .

Q. How does (R)-Xyl-Garphos compare to structurally analogous ligands (e.g., (R)-Tol-Garphos) in enantioselective transformations?

- Methodological Answer : A comparative study of Garphos™ ligands reveals:

| Ligand | Substituents | Conversion (%) | ee (%) | Reference |

|---|---|---|---|---|

| (R)-Xyl-Garphos | 3,5-dimethylphenyl | 99 | 50 | |

| (R)-Tol-Garphos | p-tolyl | 85 | 72 |

- The bulkier Xyl-Garphos favors sterically hindered substrates, while Tol-Garphos offers better ee for less hindered systems .

Q. What computational methods are employed to model the chiral recognition mechanism of (R)-Xyl-Garphos?

- Methodological Answer : Density functional theory (DFT) calculations simulate metal-ligand interactions, focusing on:

- Transition State Analysis : Energy barriers for enantioselective pathways.

- Non-Covalent Interactions : AIM (Atoms in Molecules) theory identifies critical CH-π or van der Waals interactions.

- Experimental validation via kinetic isotope effects (KIEs) confirms computational predictions .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the air stability of (R)-Xyl-Garphos?

- Methodological Answer : Discrepancies arise from varying handling protocols. A systematic study shows:

- Stability Test : (R)-Xyl-Garphos degrades by 20% after 24 hours in air (by P NMR), but remains stable >1 week under argon.

- Recommendation : Store at −20°C in flame-sealed ampules and confirm purity before use .

Ethical and Reporting Standards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.